molecular formula C17H13N3OS2 B5737300 N-[2-[(2-cyanophenyl)methylsulfanyl]-1,3-benzothiazol-6-yl]acetamide

N-[2-[(2-cyanophenyl)methylsulfanyl]-1,3-benzothiazol-6-yl]acetamide

Cat. No.: B5737300
M. Wt: 339.4 g/mol
InChI Key: SDELKODFFARDNG-UHFFFAOYSA-N
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Description

N-[2-[(2-cyanophenyl)methylsulfanyl]-1,3-benzothiazol-6-yl]acetamide is a complex organic compound with a unique structure that includes a benzothiazole ring, a cyano group, and a sulfanyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-[(2-cyanophenyl)methylsulfanyl]-1,3-benzothiazol-6-yl]acetamide typically involves the reaction of substituted benzothiazoles with cyanoacetates under specific conditions. One common method involves the treatment of substituted aryl or heteryl amines with alkyl cyanoacetates. The reaction can be carried out without solvents at room temperature or with heating, depending on the desired yield and purity .

Industrial Production Methods

Industrial production of this compound may involve more scalable methods, such as continuous flow synthesis, which allows for better control over reaction conditions and higher yields. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

N-[2-[(2-cyanophenyl)methylsulfanyl]-1,3-benzothiazol-6-yl]acetamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the cyano group to an amine group.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the cyano group or sulfanyl group is replaced by other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like amines for substitution reactions. The reaction conditions vary depending on the desired product and may include specific temperatures, solvents, and catalysts .

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, amines, and various substituted derivatives of the original compound

Scientific Research Applications

N-[2-[(2-cyanophenyl)methylsulfanyl]-1,3-benzothiazol-6-yl]acetamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-[2-[(2-cyanophenyl)methylsulfanyl]-1,3-benzothiazol-6-yl]acetamide involves its interaction with molecular targets in biological systems. The cyano group and sulfanyl group play crucial roles in binding to specific enzymes or receptors, thereby modulating their activity. The benzothiazole ring provides structural stability and enhances the compound’s ability to penetrate biological membranes .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other benzothiazole derivatives and cyanoacetamide derivatives. Examples include:

  • N-(2-cyanophenyl)-2-[(3-methylsulfanyl-1,2,4-thiadiazol-5-yl)sulfanyl]acetamide
  • N-(benzothiazol-2-yl)-2-cyanoacetamide

Uniqueness

N-[2-[(2-cyanophenyl)methylsulfanyl]-1,3-benzothiazol-6-yl]acetamide is unique due to its combination of a benzothiazole ring with a cyano group and a sulfanyl group. This unique structure provides it with distinct chemical and biological properties, making it a valuable compound for various applications .

Properties

IUPAC Name

N-[2-[(2-cyanophenyl)methylsulfanyl]-1,3-benzothiazol-6-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13N3OS2/c1-11(21)19-14-6-7-15-16(8-14)23-17(20-15)22-10-13-5-3-2-4-12(13)9-18/h2-8H,10H2,1H3,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SDELKODFFARDNG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC2=C(C=C1)N=C(S2)SCC3=CC=CC=C3C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13N3OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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